molecular formula C8H8BrF2N B12836081 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine

Cat. No.: B12836081
M. Wt: 236.06 g/mol
InChI Key: UMSKUCNYDJVOJF-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is a chemical compound with the molecular formula C8H9BrF2N It is characterized by the presence of bromine, fluorine, and a methylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-3,4-difluoroaniline.

    Methylation: The aniline group is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of base and solvent like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 2-azido-3,4-difluorophenyl-N-methylmethanamine can be formed.

    Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Bromo-3,4-difluorophenyl)ethanone
  • 1-(2-Bromo-3,4-difluorophenyl)-3,5-dimethyl-1-hexanol
  • (2-Bromo-3,4-difluorophenyl)boronic acid

Comparison: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers different substitution patterns and potential for diverse applications.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(2-bromo-3,4-difluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H8BrF2N/c1-12-4-5-2-3-6(10)8(11)7(5)9/h2-3,12H,4H2,1H3

InChI Key

UMSKUCNYDJVOJF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)F)F)Br

Origin of Product

United States

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